Niraparib tosylate
Overview
Description
Niraparib tosylate is a selective inhibitor of PARP1/PARP2 with IC50 of 3.8 nM/2.1 nM . It increases the formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death .
Synthesis Analysis
The synthesis of Niraparib involves a high-yielding, regioselective, copper-catalyzed N-arylation of an indazole derivative as the late-stage fragment coupling step . Another synthetic method involves dissolving Niraparib intermediates in dry DMFs at 0 DEG C, adding formamide and sodium methoxide, and warming up to 40 DEG C for reaction .
Molecular Structure Analysis
The molecular structure of Niraparib tosylate can be found in various scientific databases .
Chemical Reactions Analysis
Niraparib has been studied under basic, acidic, neutral, and oxidative stress conditions . The kinetic evolution of the reactions and the influence of solvent on the degradation process were also assessed . Niraparib emerged as stable under all stress conditions tested .
Physical And Chemical Properties Analysis
Niraparib tosylate has a molecular weight of 492.6 g/mol . The molecular formula is C26H28N4O4S . The IUPAC name is 4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide .
Scientific Research Applications
Ovarian Cancer Treatment : Niraparib tosylate has demonstrated significant efficacy in treating platinum-sensitive, recurrent ovarian cancer. It has been shown to considerably prolong progression-free survival in patients, regardless of BRCA mutation or homologous recombination deficiency (HRD) status. This includes patients both with and without germline BRCA mutations, showing longer median duration of progression-free survival compared to placebo groups. The most common adverse events are hematologic, including thrombocytopenia, anemia, and neutropenia, which are generally managed with dose modifications (Mirza et al., 2016).
PARP Inhibition : Niraparib acts as a potent inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2. This mechanism is crucial in enhancing the accumulation of DNA strand breaks, promoting genomic instability, and resulting in apoptosis. This makes it effective in cancers with DNA repair deficiencies, such as those with BRCA mutations or HRD (Moore, Mirza, & Matulonis, 2018).
Safety and Dose Management : The safety profile of niraparib involves primarily hematologic toxicities, which can be managed through dose modifications. These modifications are particularly important in patients with certain baseline characteristics like body weight and platelet count. Understanding these parameters is key to optimizing treatment effectiveness and minimizing adverse effects (Berek et al., 2018).
Radiosensitizing Effects : Studies have shown that niraparib can radiosensitize human tumor cells, including lung and breast cancer cells. This indicates potential applications of niraparib in combination with radiation therapy for treating various cancers (Bridges et al., 2014).
Combination Therapies : Research suggests that niraparib may enhance the immune response in tumors treated with anti-PD-1 therapy. This combination therapy has shown promising results in preclinical models, suggesting potential for broader applications in cancer treatment (Wang et al., 2018).
Pharmacokinetics and Pharmacodynamics : Comparative studies of PARP inhibitors indicate that niraparib has favorable pharmacokinetic and pharmacodynamic properties, which contribute to its effectiveness in tumor models. This includes higher cell membrane permeability and volume of distribution compared to other PARP inhibitors, leading to potent antitumor effects (Sun et al., 2018).
Safety And Hazards
Future Directions
Niraparib is an oral, potent, highly selective poly-ADP ribose polymerase 1 (PARP1) and PARP2 inhibitor. It is approved as a maintenance treatment for epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients with complete or partial response to platinum-based chemotherapy . Future research directions include further investigation of its efficacy and safety profile in different patient populations .
properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFHXWLJMNKNC-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026487 | |
Record name | Niraparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Niraparib tosylate | |
CAS RN |
1038915-73-9 | |
Record name | Niraparib tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niraparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIRAPARIB TOSYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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